molecular formula C12H15ClF2O2 B14041508 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene

Cat. No.: B14041508
M. Wt: 264.69 g/mol
InChI Key: HIXQRPHTEBBUMS-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Halogenation: Introduction of the chloropropyl group through halogenation reactions.

    Etherification: Formation of the difluoromethoxy and ethoxy groups via etherification reactions.

    Coupling Reactions: Coupling of intermediates to form the final compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The benzene ring can undergo coupling reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene can be compared with similar compounds such as:

    1-(3-Chloropropyl)-3-methoxy-5-ethoxybenzene: Differing by the presence of a methoxy group instead of a difluoromethoxy group.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-5-methoxybenzene: Differing by the presence of a methoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H15ClF2O2

Molecular Weight

264.69 g/mol

IUPAC Name

1-(3-chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene

InChI

InChI=1S/C12H15ClF2O2/c1-2-16-10-6-9(4-3-5-13)7-11(8-10)17-12(14)15/h6-8,12H,2-5H2,1H3

InChI Key

HIXQRPHTEBBUMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)CCCCl)OC(F)F

Origin of Product

United States

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